



Application Notes and Protocols for Low-Stress Nickel Electroplating using Sulfamate Chemistry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel **sulfamate** electroplating is a widely utilized surface finishing technique renowned for its ability to produce highly pure, ductile, and low-stress nickel deposits.[1] Unlike other nickel plating baths, such as those based on sulfate chemistry, **sulfamate** baths are specifically formulated to minimize internal stress in the electrodeposited layer.[2][3] This characteristic is critical for applications in aerospace, electronics, and precision engineering, where components are subjected to mechanical stress, thermal cycling, or require subsequent machining.[1] High tensile stress in nickel deposits can lead to cracking, warping, and reduced fatigue life of the plated component.[4] The use of a **sulfamate**-based electrolyte allows for the deposition of thick, uniform coatings with excellent adhesion and solderability.[1][2]

Principles of Low-Stress Nickel Sulfamate Plating

The low internal stress of deposits from a **sulfamate** bath is attributed to the nature of the **sulfamate** anion (SO₃NH₂⁻). The process involves the electrochemical reduction of nickel ions from the nickel **sulfamate** solution onto a substrate. The bath chemistry and operating parameters are carefully controlled to maintain the desired deposit characteristics. Key components of the bath include nickel **sulfamate** as the primary source of nickel ions, boric acid as a pH buffer, and sometimes a small amount of nickel chloride to improve anode corrosion.[2][4] Additives, often proprietary, can be used to further reduce stress or modify the deposit's appearance.[5]



Data Presentation

Table 1: Typical Nickel Sulfamate Bath Composition for

Low-Stress Deposits

Component	Concentration Range	Optimal Concentration	Purpose
Nickel Sulfamate (as Ni metal)	75 - 135 g/L	90 g/L	Primary source of nickel ions[2]
Boric Acid	30 - 45 g/L	37.5 g/L	pH buffer to stabilize the bath[2][4]
Nickel Chloride	0 - 20 g/L	6 g/L	Improves anode corrosion[4]
Stress Reducer/Wetting Agent	As required	As per supplier	Reduces internal stress and prevents pitting[6]

Table 2: Typical Operating Parameters for Low-Stress Nickel Sulfamate Plating



Parameter	Range	Optimal Value	Effect on Stress
рН	3.5 - 4.5	3.8 - 4.2	Lower pH can increase stress[2]
Temperature	45 - 60 °C	50 °C	Higher temperatures can increase deposition rate but may also increase stress[2]
Cathode Current Density	0.5 - 21 A/dm²	2 - 5 A/dm²	High current density can lead to brittle and stressed deposits[2]
Agitation	Moderate	Cathode rod or solution	Ensures uniform deposition and prevents high-current- density burning[6]

Experimental Protocols

Protocol 1: Preparation of a Nickel Sulfamate Electroplating Bath

This protocol describes the preparation of a 1-liter standard nickel **sulfamate** plating bath.

Materials:

- Nickel sulfamate concentrate or solid
- · Boric acid
- Nickel chloride (optional)
- Deionized (DI) water
- Activated carbon



- Sulfamic acid or nickel carbonate (for pH adjustment)
- Heating and stirring plate
- 1 L beaker and a larger container for the plating tank
- Filter paper and funnel

Procedure:

- Dissolution:
 - 1. Fill the 1 L beaker with approximately 700 mL of DI water and heat to 50-60°C.
 - 2. Slowly add the required amount of nickel **sulfamate** while stirring until fully dissolved.
 - 3. Add the boric acid and nickel chloride (if used) and continue stirring until all components are dissolved.
 - 4. Add DI water to bring the volume to 1 L.
- Purification:
 - 1. Add 3-5 g/L of activated carbon to the solution.
 - 2. Stir the solution at 50-60°C for at least 2 hours to remove organic impurities.
 - 3. Allow the carbon to settle, then filter the solution into the clean plating tank.
- pH Adjustment:
 - 1. Measure the pH of the solution using a calibrated pH meter.
 - 2. If the pH is too high, slowly add a dilute solution of sulfamic acid.
 - If the pH is too low, slowly add a slurry of nickel carbonate and allow it to react before remeasuring the pH.
- Dummy Plating:



- 1. Place a large surface area corrugated brass or steel cathode and nickel anodes in the bath.
- 2. Apply a low current density (0.2-0.5 A/dm²) for 2-4 hours to remove metallic impurities.

Protocol 2: Nickel Electroplating Process for Low-Stress Deposits

This protocol outlines the steps for plating a substrate to achieve a low-stress nickel deposit.

Materials:

- Prepared and purified nickel sulfamate plating bath
- Substrate to be plated
- Nickel anodes (sulfur-depolarized recommended)
- Power supply (rectifier)
- Plating tank with heating and agitation capabilities
- Pre-treatment solutions (cleaners, etchants)

Procedure:

- Substrate Preparation:
 - Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically involves alkaline cleaning, rinsing, and acid activation.
 - 2. Rinse the substrate with DI water immediately before placing it in the plating bath.
- Electroplating:
 - 1. Heat the nickel **sulfamate** bath to the desired operating temperature (e.g., 50°C).
 - 2. Ensure proper agitation of the solution or the cathode.



- 3. Immerse the cleaned substrate (cathode) and the nickel anodes into the bath.
- 4. Connect the electrodes to the rectifier, ensuring correct polarity (substrate is negative, anodes are positive).
- 5. Apply the desired current density (e.g., 2 A/dm²) and plate for the calculated time to achieve the target thickness.
- Post-Treatment:
 - 1. Turn off the rectifier and remove the plated substrate.
 - 2. Rinse the substrate thoroughly with DI water.
 - 3. Dry the plated part using a suitable method (e.g., warm air).

Protocol 3: Measurement of Internal Stress using the Bent Strip Method

This protocol describes a common method for quantifying the internal stress of the nickel deposit.

Materials:

- Thin, flexible metal strips (e.g., brass or steel) of known dimensions
- Plating setup as described in Protocol 2
- A device to hold the strip flat during plating on one side
- · A micrometer or a traveling microscope to measure the curvature of the strip after plating

Procedure:

- Strip Preparation:
 - 1. Clean and prepare the test strip as you would the actual substrate.
 - 2. Measure the initial straightness of the strip.



· One-Sided Plating:

- 1. Mask one side of the strip with a suitable plating resist or use a specialized holder that exposes only one side to the plating solution.
- 2. Plate the unmasked side of the strip with nickel to a known thickness following Protocol 2.

Measurement:

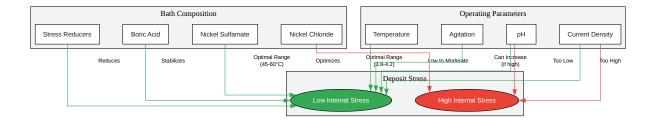
- 1. After plating, remove the masking and rinse and dry the strip.
- The internal stress in the nickel deposit will cause the strip to bend. A tensile stress will cause it to bend towards the plated side, while a compressive stress will cause it to bend away.
- 3. Measure the curvature or the deflection at the center of the strip.

Stress Calculation:

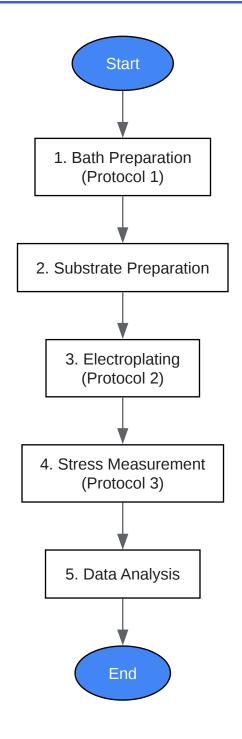
- 1. The internal stress (σ) can be calculated using Stoney's equation or a modified version depending on the measurement method. A simplified form is: $\sigma = (E * t_s^2) / (6 * R * t_d)$ Where:
 - E is the Young's modulus of the substrate material.
 - t s is the thickness of the substrate strip.
 - R is the radius of curvature of the bent strip.
 - t_d is the thickness of the deposited nickel layer.

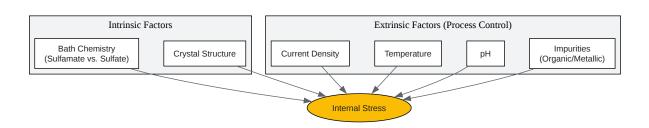
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